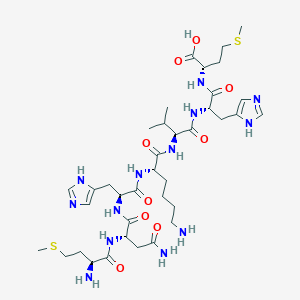
L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine is a peptide composed of eight amino acids. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Each amino acid in the sequence contributes to the overall properties and potential functions of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptide with new functional groups.
Scientific Research Applications
L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, histidine residues may participate in metal ion coordination, influencing enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- L-Methionyl-L-valyl-L-arginyl-L-isoleucyl-L-lysyl-L-prolylglycyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-prolyl-L-seryl-L-α-aspartyl-L-aspartic acid .
- L-Methionyl-L-valyl-L-arginyl-L-isoleucyl-L-lysyl-L-prolylglycyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-prolyl-L-seryl-L-α-aspartyl-L-aspartic acid .
Uniqueness
L-Methionyl-L-asparaginyl-L-histidyl-L-lysyl-L-valyl-L-histidyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple histidine residues may enhance its ability to interact with metal ions and participate in catalytic processes.
Properties
CAS No. |
600166-04-9 |
|---|---|
Molecular Formula |
C37H61N13O9S2 |
Molecular Weight |
896.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C37H61N13O9S2/c1-20(2)30(36(57)49-27(14-22-17-42-19-44-22)34(55)46-25(37(58)59)9-12-61-4)50-32(53)24(7-5-6-10-38)45-33(54)26(13-21-16-41-18-43-21)48-35(56)28(15-29(40)51)47-31(52)23(39)8-11-60-3/h16-20,23-28,30H,5-15,38-39H2,1-4H3,(H2,40,51)(H,41,43)(H,42,44)(H,45,54)(H,46,55)(H,47,52)(H,48,56)(H,49,57)(H,50,53)(H,58,59)/t23-,24-,25-,26-,27-,28-,30-/m0/s1 |
InChI Key |
ZWQUAPYCSACLRJ-LETOBRCSSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















